

Starting materials for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid synthesis

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Compound of Interest

Compound Name: 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

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Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid**, a valuable intermediate in organic synthesis. The primary and most efficient method for its preparation is the Stobbe condensation, a named reaction in organic chemistry that involves the condensation of a carbonyl compound with a succinic acid ester.

Core Synthesis Route: The Stobbe Condensation

The synthesis of **3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid** is reliably achieved through the Stobbe condensation of benzophenone with diethyl succinate.^{[1][2]} This reaction is catalyzed by a strong base, with potassium tert-butoxide being a particularly effective choice, leading to high yields.^[3] The reaction proceeds via the formation of a γ -lactone intermediate, which then undergoes ring-opening to yield the final product.^[2]

The primary starting materials for this synthesis are:

- Benzophenone: A readily available diaryl ketone.
- Diethyl succinate: An ester of succinic acid.

The key reagent is a strong base, typically a metal alkoxide, in a suitable solvent. While sodium ethoxide can be used, potassium tert-butoxide in tert-butyl alcohol has been shown to be a highly effective system for this transformation.^[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of **3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid** via the Stobbe condensation using potassium tert-butoxide.

Parameter	Value	Reference
Yield	92-94%	^[3]
Melting Point	120-124 °C	^[3]
Starting Material 1	Benzophenone	^[3]
Starting Material 2	Diethyl succinate	^[3]
Base	Potassium tert-butoxide	^[3]
Solvent	tert-Butyl alcohol	^[3]
Reaction Time	Not explicitly stated, but involves reflux until potassium dissolves.	^[3]
Purification Method	Recrystallization from benzene and petroleum ether.	^[3]

Experimental Protocol

The following detailed experimental protocol is adapted from a well-established procedure for the synthesis of **3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid** (originally named β -Carbethoxy- γ,γ -diphenylvinylacetic acid).^[3]

Materials:

- Potassium metal

- Dry tert-butyl alcohol
- Benzophenone
- Diethyl succinate
- Anhydrous ether
- Dilute hydrochloric acid
- Benzene
- Petroleum ether (b.p. 40–60°)
- Nitrogen gas supply
- Mercury trap

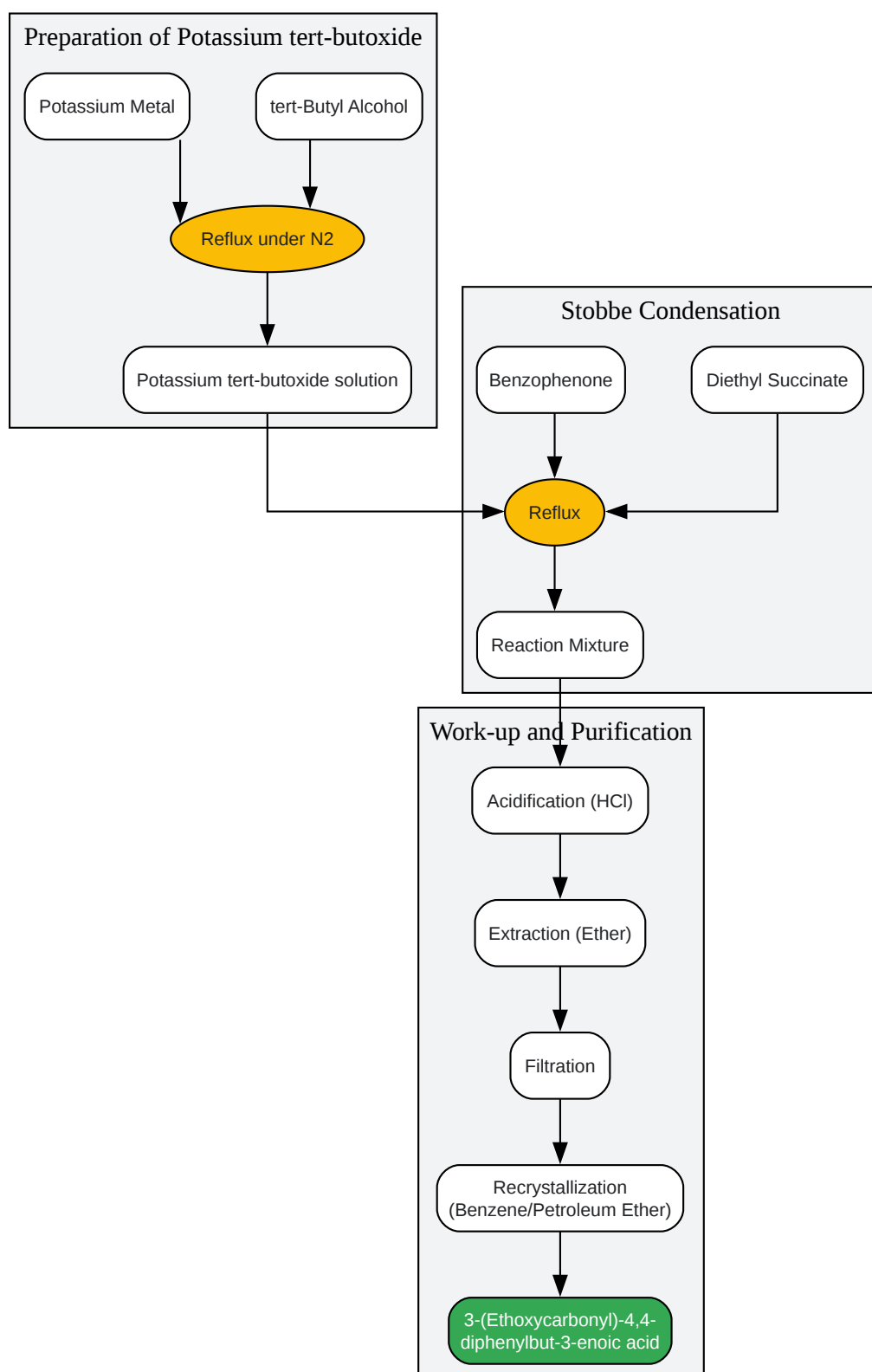
Procedure:

- **Preparation of Potassium tert-butoxide:** In a flask equipped with a reflux condenser and a nitrogen inlet, add clean potassium metal to dry tert-butyl alcohol. The mixture is boiled under reflux in a nitrogen atmosphere until all the potassium has dissolved, liberating hydrogen gas which is vented through a mercury trap. The resulting solution of potassium tert-butoxide in tert-butyl alcohol is then cooled to room temperature under a nitrogen atmosphere.
- **Condensation Reaction:** To the cooled solution of potassium tert-butoxide, a mixture of benzophenone and diethyl succinate is added. The reaction mixture is then refluxed.
- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled, and the excess tert-butyl alcohol is removed. Water is added to the residue, and the mixture is thoroughly extracted with ether to remove any unreacted starting materials. The aqueous layer, containing the potassium salt of the product, is then slowly added to an excess of cold, dilute hydrochloric acid with stirring. The mixture should remain acidic.
- **Purification:** The precipitated crude product, a pale tan crystalline half-ester, is collected by suction filtration, washed thoroughly with water, and dried. The reported yield of the crude

product is 92-94%, with a melting point of 120–124 °C. For further purification, the product can be recrystallized by dissolving it in warm benzene, filtering the solution, and then adding an equal volume of petroleum ether (b.p. 40–60 °C).

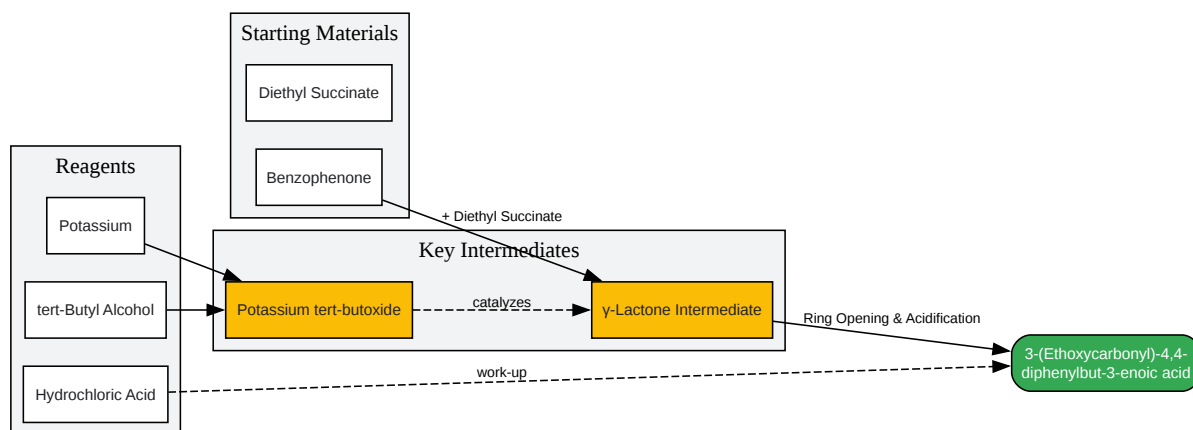
Synthesis Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the starting materials to the final product in the synthesis of **3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid**.



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Caption: Experimental workflow for the synthesis.



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